molecular formula C12H12N2O3 B2384392 4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid CAS No. 1008665-68-6

4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid

Katalognummer: B2384392
CAS-Nummer: 1008665-68-6
Molekulargewicht: 232.239
InChI-Schlüssel: ILCIRRSQEUVMSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrroloquinoxaline core with a carboxylic acid substituent at position 6. This structure combines a partially saturated pyrrole ring with a quinoxaline moiety, offering unique electronic and steric properties. The compound is commercially available in milligram to gram quantities (e.g., Santa Cruz Biotechnology catalog numbers sc-349661 and sc-349661A) . Its synthesis likely involves cyclization reactions similar to those reported for analogous pyrroloquinoxaline derivatives, such as propanedinitrile cyclization (ΔG≠ ≈ 26.6 kcal/mol) .

Eigenschaften

IUPAC Name

4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11-10-2-1-5-14(10)9-4-3-7(12(16)17)6-8(9)13-11/h3-4,6,10H,1-2,5H2,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCIRRSQEUVMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=C(N2C1)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008665-68-6
Record name 4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

The synthesis of 4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid involves multiple steps, typically starting from readily available starting materials. The synthetic route often includes cyclization reactions and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Vergleich Mit ähnlichen Verbindungen

Structural Features

The pyrroloquinoxaline scaffold is versatile, allowing modifications at positions 5 and 7. Key analogs include:

Compound Name Position 5 Substituent Position 7 Substituent Molecular Formula Molecular Weight
4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid H (unsubstituted) Carboxylic acid C₁₃H₁₂N₂O₃ 244.25
5-(4-Fluorobenzyl)-4-oxo-...-7-carbonitrile 4-Fluorobenzyl Carbonitrile C₁₉H₁₆FN₃O 321.36
5-(Mesitylmethyl)-4-oxo-...-7-carbonitrile Mesitylmethyl (2,4,6-trimethylbenzyl) Carbonitrile C₂₂H₂₃N₃O 345.45
Methyl 4-oxo-...-7-carboxylate H Methyl ester C₁₄H₁₅N₃O₃ 273.29
5-(2-Chloro-6-fluorobenzyl)-4-oxo-...-7-carbonitrile 2-Chloro-6-fluorobenzyl Carbonitrile C₁₉H₁₄ClF₂N₃O 373.79

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluorobenzyl ) may alter electronic density.
  • Position 7 : Carboxylic acid derivatives (target compound) exhibit higher polarity than carbonitriles or esters, influencing solubility and reactivity.
Physicochemical Properties

Limited melting point data are available, but analogs like ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (structurally distinct but related) show melting points of 248–251°C . For pyrroloquinoxalines:

  • Solubility : Carboxylic acid derivatives (e.g., target compound) are expected to have higher aqueous solubility than carbonitriles or esters due to ionizable groups.
  • Stability : Cyclization kinetics (ΔG≠ ≈ 26.6 kcal/mol for similar compounds ) suggest moderate thermal stability, with substituents influencing reaction rates.

Biologische Aktivität

4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid (CAS No. 1008665-68-6) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₂N₂O₃
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 1008665-68-6

Biological Activity Overview

Research has highlighted various biological activities associated with this compound, particularly its antimicrobial and anticancer properties. The following sections provide detailed insights into these activities.

Antimicrobial Activity

A recent study evaluated the compound's effectiveness against Mycobacterium tuberculosis. The results indicated a minimum inhibitory concentration (MIC) of 1.25 μg/mL , demonstrating high antimycobacterial activity with low toxicity in vivo .

Table 1: Antimycobacterial Activity of this compound

CompoundMIC (μg/mL)Reference DrugMIC (μg/mL)
4-Oxo...1.25Rifampicin0.03
Dioxidine10–16

This table summarizes the comparative effectiveness of the compound against standard reference drugs.

The mechanism by which this compound exerts its antimicrobial effects involves DNA damage and interference with metabolic pathways in bacteria. Whole-genomic sequencing of resistant M. smegmatis mutants revealed mutations in key genes that confer resistance to quinoxaline derivatives .

Anticancer Activity

In addition to its antibacterial properties, the compound has shown promising results in cancer research. A derivative of the quinoxaline family was found to exhibit potent antiproliferative activity against various cancer cell lines including HeLa and K562 .

Table 2: Antiproliferative Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (μM)
Quinoxaline Derivative 13dHeLa0.126
SMMC-77210.071
K5620.164

The data indicates that certain derivatives possess strong inhibitory effects on tumor cell proliferation.

Study on Antimycobacterial Efficacy

In a controlled study involving murine models infected with M. tuberculosis, the administration of the compound both orally and intraperitoneally was assessed for efficacy and toxicity. While it did not exhibit immediate efficacy across all doses tested, it showed no toxic effects in treated mice .

Study on Anticancer Properties

Another study investigated the binding interactions of quinoxaline derivatives at the colchicine binding site on tubulin, which is critical for cell cycle regulation. The tested compounds induced apoptosis and arrested the cell cycle at the G2/M phase .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid, and how can yield be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, cyclization of 2-aminobenzamide derivatives with 2-oxopentanedioic acid in ionic liquids (80°C) using iodine as a catalyst achieves high yields . Transition-metal-free strategies, such as cross-coupling of pyrrole rings followed by intramolecular cyclization, are also effective . To optimize yield, control reaction parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., 5–10 mol% iodine) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combination of:

  • 1H NMR : Confirm bicyclic structure and substituent positions (e.g., ketone at C4, carboxyl group at C7) .
  • LCMS : Validate molecular weight (e.g., [M+H]+ peak at m/z 247.29 for related analogs) and purity (>99% achievable with optimized protocols) .
  • HPLC : Monitor reaction progress and isolate intermediates using reverse-phase columns (C18, acetonitrile/water gradient) .

Q. How does the compound’s solubility influence experimental design in biological assays?

  • Methodological Answer : The compound has limited aqueous solubility (12.7 µg/mL at pH 7.4) , necessitating solubilization strategies:

  • Use DMSO as a stock solvent (≤0.1% final concentration to avoid cytotoxicity).
  • For in vitro assays, employ surfactants (e.g., Tween-80) or cyclodextrins .
  • Confirm solubility post-dilution via dynamic light scattering (DLS) to detect aggregation.

Advanced Research Questions

Q. What mechanisms underlie its reported enzyme inhibition, and how can contradictory activity data across studies be resolved?

  • Methodological Answer : The compound inhibits enzymes (e.g., kinases, oxidoreductases) via competitive binding to ATP pockets or allosteric sites, as shown in molecular docking studies . Contradictions in IC50 values may arise from:

  • Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of active-site residues .
  • Cellular context : Differences in membrane permeability (logP ~1.5) affect intracellular concentrations .
  • Resolution : Standardize assays using recombinant enzymes and control buffer composition (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2) .

Q. How can computational modeling predict its interactions with non-enzymatic targets (e.g., GPCRs)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model the compound’s flexibility (rotatable bonds: 2) and docking into GPCR binding pockets (e.g., serotonin receptors) using software like AutoDock Vina .
  • Pharmacophore Mapping : Identify critical features (e.g., ketone for H-bonding, carboxylate for ionic interactions) using Schrödinger’s Phase .
  • Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. What strategies mitigate variability in biological activity across synthesized batches?

  • Methodological Answer : Batch variability often stems from:

  • Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate the active (3aS)-enantiomer .
  • Residual solvents : Quantify via GC-MS; limit DMF to <500 ppm per ICH guidelines .
  • Solution : Implement QC protocols with NMR purity thresholds (e.g., >98% by integration) and bioactivity normalization to reference standards .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting data on its anti-inflammatory vs. pro-apoptotic effects?

  • Methodological Answer : Context-dependent effects may arise from:

  • Dose dependence : Anti-inflammatory activity at low doses (IC50 ~10 µM) vs. apoptosis induction at high doses (>50 µM) due to ROS generation .
  • Cell type specificity : Primary macrophages show TNF-α suppression, while cancer cells (e.g., HeLa) undergo caspase-3 activation .
  • Resolution : Perform dose-response curves across cell lines and validate with siRNA knockdown of target pathways (e.g., NF-κB for inflammation) .

Q. What computational tools can reconcile discrepancies in predicted vs. observed solubility?

  • Methodological Answer :

  • COSMO-RS : Predicts solubility based on quantum chemical calculations; refine parameters using experimental data (e.g., 12.7 µg/mL at pH 7.4) .
  • Hansen Solubility Parameters (HSP) : Compare HSP distances between the compound and solvents (e.g., DMSO δD=18.0, δP=16.0) to optimize co-solvents .

Pharmacological Development

Q. What in vitro-to-in vivo translation challenges are anticipated for this compound?

  • Methodological Answer : Key challenges include:

  • Metabolic stability : Test hepatic microsome clearance (e.g., human vs. rodent) with LC-MS/MS to identify vulnerable sites (e.g., ester hydrolysis) .
  • Bioavailability : Low logD (~0.5) limits passive diffusion; consider prodrug strategies (e.g., methyl ester prodrugs ).
  • Toxicity : Screen for hERG inhibition (patch-clamp assays) and genotoxicity (Ames test) .

Tables for Key Data

Property Value Reference
Aqueous solubility (pH 7.4)12.7 µg/mL
logP (predicted)1.5
Chiral purity threshold>98% (3aS enantiomer)
LCMS purity (optimized)99.06%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.